1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea
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Overview
Description
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea is a complex organic compound that features a furan ring, a pyridine ring, and a phenethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea can be achieved through multicomponent reactions (MCRs). These reactions involve the simultaneous formation of multiple bonds, allowing for the construction of structurally diverse compounds from simple starting materials. One-pot synthesis methods are often employed, which simplify the purification process and increase efficiency .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of catalysts, temperature control, and solvent selection to ensure the reaction proceeds efficiently and safely.
Chemical Reactions Analysis
Types of Reactions
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The phenethylurea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Piperidine derivatives
Substitution: Various substituted urea derivatives
Scientific Research Applications
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylcarbamate
- 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylthiourea
Uniqueness
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-phenethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(21-8-6-15-4-2-1-3-5-15)22-12-16-10-18(13-20-11-16)17-7-9-24-14-17/h1-5,7,9-11,13-14H,6,8,12H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKWZWVTPZPNGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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